molecular formula C28H34N2O7S B15223590 Benzyl ((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate

Benzyl ((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate

Cat. No.: B15223590
M. Wt: 542.6 g/mol
InChI Key: PERBHXHGFSEBTK-FSRHSHDFSA-N
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Description

Benzyl ((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate is a complex organic compound with the molecular formula C28H34N2O7S. It is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzyl group, a benzyloxycarbonyl group, and a D-lysinate moiety, all linked to a 4-methylbenzenesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the protection of the amino group of D-lysine with a benzyloxycarbonyl (Cbz) group, followed by the esterification of the carboxyl group with benzyl alcohol. The final step involves the sulfonation of the benzyl ester with 4-methylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzylic ketones or carboxylic acids.

    Reduction: Deprotected D-lysinate derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl ((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site of D-lysine. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its use in various chemical reactions. The pathways involved include nucleophilic substitution and catalytic hydrogenation .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-methylbenzenesulfonate: Similar structure but lacks the D-lysinate and benzyloxycarbonyl groups.

    Benzyl ((benzyloxy)carbonyl)-L-lysinate 4-methylbenzenesulfonate: The L-lysinate isomer of the compound.

    Benzyl ((benzyloxy)carbonyl)-D-lysinate: Lacks the 4-methylbenzenesulfonate group

Uniqueness

Benzyl ((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate is unique due to its combination of protecting groups and functional moieties, making it highly versatile in synthetic and research applications. Its ability to undergo multiple types of chemical reactions while maintaining stability is a significant advantage over similar compounds.

Properties

Molecular Formula

C28H34N2O7S

Molecular Weight

542.6 g/mol

IUPAC Name

benzyl (2R)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C21H26N2O4.C7H8O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10)/t19-;/m1./s1

InChI Key

PERBHXHGFSEBTK-FSRHSHDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@@H](CCCCN)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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